1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound features a thieno[3,2-d]pyrimidine core structure, characterized by a fused thiophene and pyrimidine ring system. The presence of chlorobenzyl and chlorophenyl substituents enhances its potential biological activity and chemical reactivity. Thienopyrimidines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets, making them subjects of significant scientific interest
The unique properties of 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione make it suitable for various applications: Thienopyrimidine derivatives, including 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, exhibit a range of biological activities. These compounds have been studied for their potential as: The specific biological pathways influenced by this compound are still under investigation, but preliminary studies suggest significant therapeutic potential. The synthesis of 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves several key steps: Interaction studies are essential for understanding how 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione interacts with biological targets. These studies typically involve: Such studies provide insights into the mechanisms underlying its biological activity and help identify potential therapeutic applications. Several compounds share structural similarities with 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Here are some notable examples: The uniqueness of 1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern and the resulting biological activities. The combination of both chlorobenzyl and chlorophenyl groups may confer distinct properties compared to other similar compounds. This makes it a valuable subject for further research into its potential therapeutic applications and mechanisms of action
Compound Name Structural Features Unique Properties 1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Similar thieno[3,2-d]pyrimidine core Different substituents may lead to variations in biological activity 1-(4-chlorobenzyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Contains fluorine instead of chlorine Potentially different pharmacokinetics due to fluorination 1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Different position of fluorine substitution May exhibit altered interaction profiles with biological targets Uniqueness
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